Spiro[chromene-2,4'-piperidine] hydrochloride
Description
Properties
IUPAC Name |
spiro[chromene-2,4'-piperidine];hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO.ClH/c1-2-4-12-11(3-1)5-6-13(15-12)7-9-14-10-8-13;/h1-6,14H,7-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJODEWCGZAQMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C=CC3=CC=CC=C3O2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[chromene-2,4’-piperidine] hydrochloride typically involves a multi-step process. One common method includes the condensation of chromene derivatives with piperidine under specific reaction conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of Spiro[chromene-2,4’-piperidine] hydrochloride may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Spiro[chromene-2,4’-piperidine] hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
Spiro[chromene-2,4’-piperidine] hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Spiro[chromene-2,4’-piperidine] hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
6-Chlorospiro[chromene-2,4′-piperidine] Hydrochloride
This analog introduces chlorine at the chromene’s 6-position. While it shares the core spirocyclic scaffold, its bioactivity diverges due to the altered halogen placement. The 7-chloro derivative (compound 8) demonstrates superior 5-HT2C potency (EC50 = 18 nM) and selectivity (>100-fold over 5-HT2A/2B), whereas 6-chloro substitution reduces receptor affinity, highlighting the critical role of substituent positioning .
6-Hydroxyspiro[chroman-2,4′-piperidin]-4-one Hydrochloride
Replacing chlorine with a hydroxyl group at the 6-position (CAS 1189985-17-8) diminishes 5-HT2C activity but enhances solubility.
Piperidine-Modified Derivatives
ADL5747 (N,N-Diethyl-3-hydroxy-4-(spiro[chromene-2,4′-piperidine]-4-yl) Benzamide)
ADL5747 retains the spiro[chromene-piperidine] core but incorporates a benzamide group. It acts as a delta opioid receptor agonist, diverging from 5-HT2C targeting. Its EC50 for cAMP modulation is 3.2 nM, emphasizing scaffold adaptability across receptor classes .
Spiro[1,3-benzodioxole-2,4′-piperidine] Derivatives
Compounds like 2a (RS1) and 2g (RS13) replace the chromene with a benzodioxole ring. These analogs exhibit distinct pharmacokinetics, with logP values increased by ~0.5 units due to lipophilic substituents, favoring blood-brain barrier penetration for CNS applications .
Functional Group Variations
Spiro[chroman-2,4′-piperidin]-4-one Hydrochloride (CAS 136081-84-0)
The ketone group at the chroman-4-position alters electron distribution, reducing 5-HT2C affinity (EC50 = 220 nM) compared to the non-ketone parent compound. However, this modification improves metabolic stability, extending half-life in vivo .
4-Oxo-2-spiro(piperidine-4-yl)-benzopyran
This derivative (CAS 753424-31-6) introduces a methyl group at the 6-position, enhancing selectivity for serotonin receptors over dopaminergic targets. Its hERG inhibition (IC50 = 8900 nM) is marginally lower than the 7-chloro analog, suggesting subtle structure-toxicity relationships .
Comparative Bioactivity and Selectivity
| Compound | Substituent | 5-HT2C EC50 (nM) | 5-HT2A/2B Selectivity | hERG IC50 (nM) | Therapeutic Application |
|---|---|---|---|---|---|
| Spiro[chromene-2,4′-piperidine] HCl (7-Cl) | 7-Cl | 18 | >100-fold | 11589 | 5-HT2C partial agonist |
| 6-Chloro analog | 6-Cl | 45 | 30-fold | 9800 | 5-HT2C agonist (moderate) |
| ADL5747 | Benzamide | N/A | N/A | N/A | Delta opioid receptor agonist |
| Spiro[chroman-4-one] HCl | 4-keto | 220 | 50-fold | 12500 | Metabolic stability |
Key Findings :
- Halogen Position : 7-Cl substitution maximizes 5-HT2C binding via hydrophobic interactions with residues like Val135 and Phe327 .
- Piperidine Modifications : Benzamide derivatives (e.g., ADL5747) repurpose the scaffold for opioid receptors, underscoring its modularity .
- Safety Profiles : Lower hERG inhibition in 7-Cl and 4-keto analogs (IC50 >10,000 nM) correlates with reduced cardiotoxicity risk .
Biological Activity
Spiro[chromene-2,4'-piperidine] hydrochloride is a compound that has gained attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
This compound features a unique spirocyclic structure that combines a chromene moiety with a piperidine ring. This structural configuration is significant as it influences the compound's biological activity. Recent synthetic strategies have emphasized the importance of spirocyclic compounds in drug development, particularly for their ability to interact with biological targets effectively .
1. Pharmacological Properties
The compound has been identified as a selective agonist for the 5-HT2C receptor, which is implicated in various neurological disorders. In a study, a derivative of spiro[chromene-2,4'-piperidine] exhibited an EC50 value of 121.5 nM and a maximum efficacy (E max) of 71.09% at the 5-HT2C receptor, indicating its potential as a therapeutic agent targeting mood disorders and obesity .
2. Anticancer Activity
Research has demonstrated that derivatives of spiro[chromene-2,4'-piperidine] induce apoptosis in cancer cell lines. For instance, compounds derived from this scaffold have shown cytotoxic effects against various cancer types, including breast cancer . A notable study reported significant cytotoxicity (IC50 values ranging from 22.75 to 25.18 μM) against breast cancer cell lines comparable to standard treatments like doxorubicin .
3. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Certain derivatives have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating potent antibacterial properties . Additionally, some spiro compounds have shown antifungal activity against Candida albicans.
Structure-Activity Relationship (SAR)
Understanding the SAR of spiro[chromene-2,4'-piperidine] is crucial for optimizing its biological activity. Modifications to the piperidine ring and chromene structure can significantly alter receptor binding affinity and efficacy. For example, the introduction of halogen substituents on the piperidine ring has been linked to enhanced selectivity and potency at the 5-HT2C receptor .
Case Studies
Several studies provide insights into the biological activities of this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Spiro[chromene-2,4'-piperidine] hydrochloride, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, derivatives like 4-chloro-1'-methyl-3,4-dihydrospiro[chromene-2,4'-piperidine] are synthesized via multi-step procedures, including alkylation and ring closure in dichloromethane with NaOH, achieving ~94% yield . Catalysts (e.g., acid/base) and solvents (DMF, DMSO) are critical for optimizing purity and yield .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via recrystallization or chromatography is recommended for intermediates .
Q. How is the spirocyclic structure of this compound confirmed experimentally?
- Methodology : Use 1H/13C NMR to identify proton environments and quaternary carbons in the fused chromene-piperidine system. For instance, 1H NMR peaks at δ 5.26 (chromene CH-4) and δ 7.46 ppm (aromatic protons) confirm structural motifs . Mass spectrometry (MS) validates molecular weight (e.g., C13H18ClNO, MW 239.74) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodology : Store at 2–8°C in airtight, light-resistant containers under inert gas (N2/Ar). Avoid moisture and strong oxidizers, as decomposition may release toxic gases (e.g., HCl, CO) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of spirocyclic piperidine derivatives?
- Methodology :
- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, dosage). For example, Liproxstatin-1 (a spiro piperidine derivative) shows ferroptosis inhibition (IC50 = 22 nM) in renal cells but may vary by assay type .
- Structure-Activity Relationships (SAR) : Modify functional groups (e.g., chloro, methoxy) to isolate activity drivers. Compare derivatives like 6-chloro-spiroindole-piperidine for toxicity vs. efficacy .
Q. What reaction mechanisms govern the participation of this compound in SNAr (nucleophilic aromatic substitution)?
- Methodology : The piperidine nitrogen acts as a nucleophile. In SNAr with electron-deficient aryl halides (e.g., 2,4-dinitrochlorobenzene), a Meisenheimer complex forms, followed by spirocyclic product isolation. Kinetic studies (UV-Vis, HPLC) track intermediate stability .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Methodology :
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., GPX4 for ferroptosis inhibition ).
- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and metabolic pathways .
Q. What analytical techniques are most effective for quantifying trace impurities in synthesized batches?
- Methodology :
- HPLC-PDA/MS : Detect impurities at <0.1% levels. For example, risperidone intermediates require ≥98% purity for pharmaceutical use .
- X-ray Crystallography : Resolve stereochemical ambiguities in spiro centers .
Methodological Frameworks for Research Design
Q. How to apply the PICO/SPICE framework to structure research questions on this compound’s therapeutic potential?
- Example :
- Population (P) : GPX4-deficient murine models.
- Intervention (I) : Oral administration of this compound.
- Outcome (O) : Reduction in renal ischemia-reperfusion injury .
- SPICE : Study Setting (in vivo), Perspective (mechanistic), Intervention (dose optimization), Comparison (vs. standard inhibitors), Evaluation (survival rate, histopathology) .
Q. What protocols ensure safe handling during in vitro toxicity assays?
- Methodology :
- PPE : Use nitrile gloves, lab coats, and P95 respirators to avoid inhalation/contact .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) before disposal via licensed contractors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
